

Commercial Sources and Technical Guide for High-Purity PIPPS

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Compound of Interest

Compound Name: PIPPS

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial sources for high-purity Piperazine-N,N'-bis(3-propanesulfonic acid) (**PIPPS**), a zwitterionic buffer commonly utilized in biological and biochemical research. This document details the physicochemical properties, commercial availability, and quality control of **PIPPS**. Furthermore, it outlines experimental protocols for its synthesis, purification, and analysis, and illustrates its application in relevant cell signaling pathways.

Introduction to PIPPS

Piperazine-N,N'-bis(3-propanesulfonic acid), or **PIPPS**, is a zwitterionic biological buffer, one of the "Good's buffers," which are valued for their compatibility with biological systems.^{[1][2][3]} Key characteristics of **PIPPS** and related Good's buffers include pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological processes.^{[1][2][3]} **PIPPS** is particularly useful for maintaining a stable pH environment in a variety of applications, including cell culture, enzyme assays, and protein purification.^[4]

Commercial Sources and Quantitative Data

A variety of chemical suppliers offer **PIPPS**, often with different purity grades and specifications. High purity is crucial for sensitive applications to avoid interference from contaminants such as heavy metals or other organic molecules. The following table

summarizes the quantitative data for **PIPPS** available from several commercial suppliers. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.

Supplier	Product Name/Grade	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity Specification	pKa (at 25°C)
Sigma-Aldrich (Calbiochem®)	PIPPS	5625-56-9	$C_{10}H_{22}N_2O_6S_2$	330.42	≥97% (dry basis, titration)	7.96
Hopax Fine Chemicals	PIPPS Buffer	5625-56-9	$C_{10}H_{22}N_2O_6S_2$	-	≥ 97% (titration)	6.8 – 9.2 (useful pH range)
RPI (Research Products International)	PIPES [Piperazine -N,N'-bis(2-ethanesulfonic acid)]	5625-37-6	$C_8H_{18}N_2O_6S_2$	302.4	≥ 99.0 % (Titration, dried basis)	6.8
Thermo Fisher Scientific	PIPES	5625-37-6	$C_8H_{18}N_2O_6S_2$	302.37	Not specified	~6.8
HiMedia Laboratories	PIPES buffer	5625-37-6	$C_8H_{18}N_2O_6S_2$	302.37	Not specified	Not specified
GFS Chemicals	Piperazine-N,N-Bis(3-Propanesulfonic Acid)	5625-56-9	$C_{10}H_{22}N_2O_6S_2$	330.43	Not specified	Not specified
Santa Cruz Biotechnology	HEPPS	16052-06-5	$C_9H_{20}N_2O_4S$	252.33	≥98%	8.0
Chem-Impex	N-(2-Hydroxyethyl)piperazine-N'-3-propanesulfonic acid	16052-06-5	$C_9H_{20}N_2O_4S$	252.33	≥ 98% (Titration)	Not specified

	fonic acid (HEPPS)					
Central Drug House (CDH)	Piperazine- N,N®-Bis- (2-Ethane Sulphonic Acid) (PIPES) For Molecular Biology	5625-37-6	$C_8H_{18}N_2O_6$ S_2	302.37	99.5%	Not specified

*Note: PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid)) is a closely related and more commonly listed Good's buffer. Its data is included for comparison. **Note: HEPPS (EPPS) is another related piperazine-based buffer with a similar structure.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quality control of **PIPPS**. These protocols are based on established chemical principles for zwitterionic buffers.

Synthesis of PIPPS

The synthesis of **PIPPS** can be achieved through the alkylation of piperazine with a suitable propane sultone. A general procedure is outlined below, which can be adapted from methods for similar piperazine-based buffers.[\[5\]](#)[\[6\]](#)

Materials:

- Piperazine
- 1,3-Propanesultone
- A suitable solvent (e.g., methanol)
- Sodium hydroxide (for pH adjustment)

- Hydrochloric acid (for pH adjustment)

Procedure:

- Dissolve piperazine in the chosen solvent in a reaction vessel.
- Slowly add 1,3-propanesultone to the piperazine solution under stirring. The reaction is typically exothermic and should be controlled. The molar ratio of propanesultone to piperazine should be at least 2:1 to ensure disubstitution.
- The reaction mixture is then heated under reflux for several hours to drive the reaction to completion.
- After cooling, the crude product may precipitate out of the solution. The precipitate is collected by filtration.
- The crude product is then subjected to purification.

Purification of PIPPS

Purification of the crude **PIPPS** is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying zwitterionic compounds.^{[7][8]}

Materials:

- Crude **PIPPS**
- Deionized water
- Ethanol (or other suitable solvent)
- Activated carbon (optional)

Procedure:

- Dissolve the crude **PIPPS** in a minimum amount of hot deionized water.

- If the solution is colored, a small amount of activated carbon can be added, and the solution is boiled for a few minutes.
- The hot solution is then filtered to remove the activated carbon and any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
- The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol or another suitable solvent in which **PIPPS** has low solubility.
- The purified crystals are then dried in a vacuum oven.

Quality Control of High-Purity PIPPS

Ensuring the purity and quality of **PIPPS** is critical for its use in sensitive biological assays. A comprehensive quality control program should include tests for identity, purity, and potential contaminants.^{[9][10][11]}

1. Identity Confirmation:

- FT-IR Spectroscopy: Compare the infrared spectrum of the synthesized **PIPPS** with a reference spectrum to confirm the presence of characteristic functional groups.
- ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure of the molecule.

2. Purity Assessment:

- Titration: A titration with a standardized base (e.g., NaOH) can be used to determine the assay (purity) of the acidic sulfonic acid groups.
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify impurities. A reversed-phase HPLC method with a suitable buffer system can be developed to assess the purity of **PIPPS**.^{[12][13]} The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile). Detection is commonly performed using a UV detector.

- **Melting Point:** A sharp and well-defined melting point is indicative of high purity.

3. Impurity Profile:

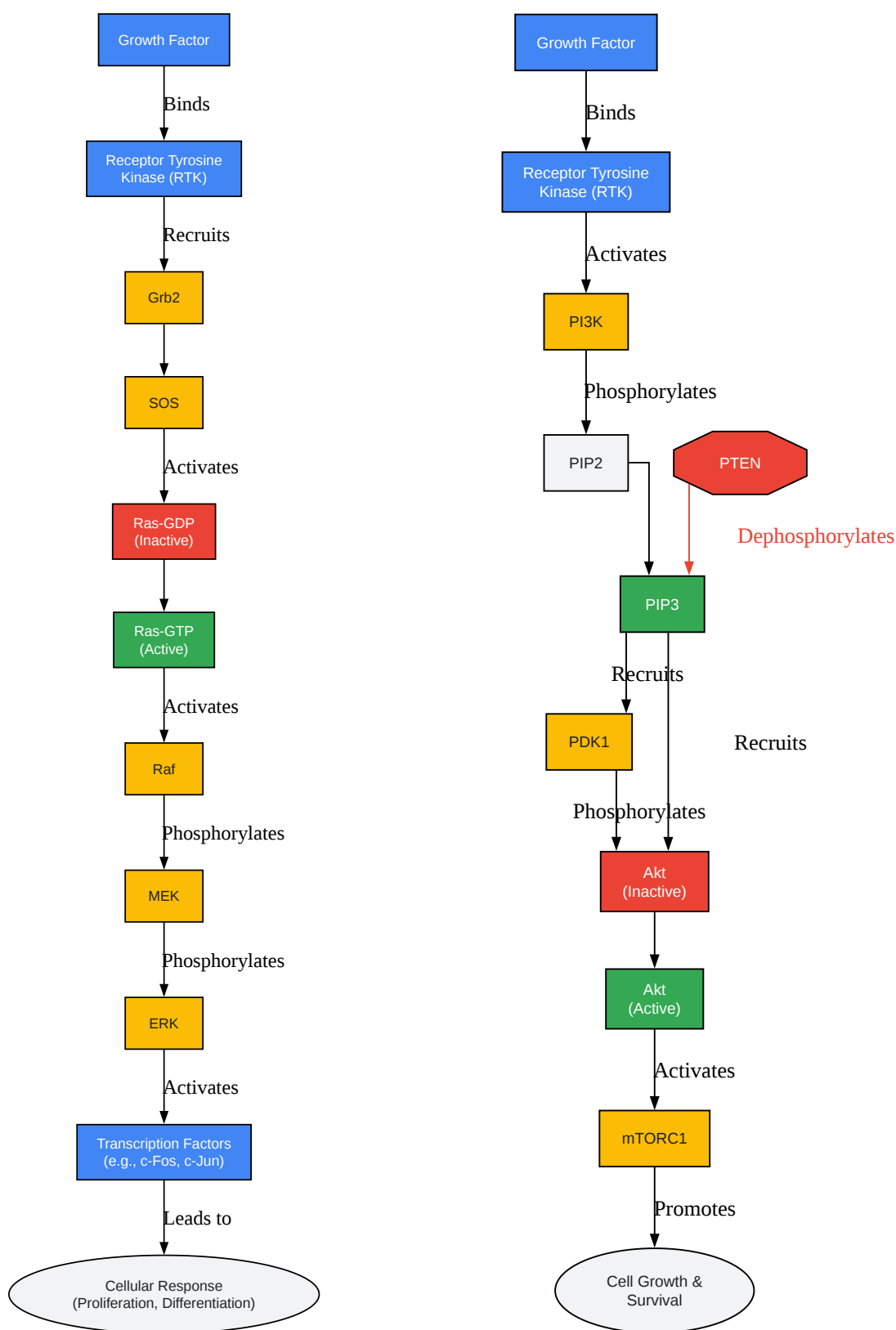
- **Heavy Metals:** The concentration of heavy metals should be determined using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it is below acceptable limits for biological applications.
- **Insoluble Matter:** The amount of insoluble matter can be determined gravimetrically after dissolving a known amount of the buffer in water.
- **Residue on Ignition:** This test determines the amount of residual inorganic material after combustion.

Application in Cell Signaling Pathways

Zwitterionic buffers like **PIPPS** and PIPES are widely used in in vitro studies of cellular signaling pathways to maintain a stable pH, which is crucial for protein function and enzyme kinetics.^{[9][14][15][16]} Two of the most extensively studied signaling pathways where these buffers find application are the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.^{[1][17][18]}



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